ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a piperazine moiety, and various functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to targetNitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Nitric oxide plays a pivotal role in various cellular functions, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, depending on their chemical structure and the physiological environment . The metabolism and excretion of these compounds can also vary, influencing their bioavailability and therapeutic efficacy .
Result of Action
Based on its potential targets, it may modulate nitric oxide production, thereby influencing various cellular processes such as cell signaling, immune response, and vasodilation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, changes in pH can affect the ionization state of the compound, potentially altering its interaction with target proteins. Similarly, temperature can influence the compound’s solubility and diffusion rate, thereby affecting its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the thiazole intermediate with 4-methylpiperazine, often facilitated by coupling agents.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbothioyl group may produce thiols.
Scientific Research Applications
Ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[(2,2,2-trichloro-1-{[(4-ethylphenoxy)acetyl]amino}ethyl)amino]carbothioyl}amino)benzoate
- 2-(4-ethylphenoxy)-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide
Uniqueness
Ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S3/c1-4-22-13(21)12-10(2)16-14(25-12)17-11(20)9-24-15(23)19-7-5-18(3)6-8-19/h4-9H2,1-3H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVVMQISXKYMSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC(=S)N2CCN(CC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>60.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666849 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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